molecular formula C11H19N5O2 B6246008 tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2167695-92-1

tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B6246008
M. Wt: 253.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (TBATPC) is an organic compound of the triazole family. It is known for its wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. TBATPC is a versatile compound, with the ability to interact with a variety of biomolecules, making it a useful tool for researchers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with 5-amino-1,2,4-triazole in the presence of a base to form the desired product.

Starting Materials
tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, 5-amino-1,2,4-triazole, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and 5-amino-1,2,4-triazole in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate as a white solid.

Mechanism Of Action

The mechanism of action of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is not yet fully understood. However, it is thought to interact with a variety of biomolecules due to its ability to form hydrogen bonds with both polar and non-polar molecules. The formation of hydrogen bonds allows tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate to interact with a variety of biomolecules, including proteins, enzymes, and DNA.

Biochemical And Physiological Effects

Tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), and has been used to study the effects of CDK inhibition on cell cycle progression. tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has also been used to study the effects of protein-protein interactions, enzyme-substrate interactions, and DNA-protein interactions.

Advantages And Limitations For Lab Experiments

Tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized in high yields. Additionally, it is a versatile compound, with the ability to interact with a variety of biomolecules. This makes it a useful tool for researchers. However, tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate also has some limitations. It is not as stable as some other organic compounds, and is sensitive to light and heat.

Future Directions

In the future, tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate may be used to study a variety of biological processes. For example, it may be used to study the effects of protein-protein interactions, enzyme-substrate interactions, and DNA-protein interactions. It may also be used to study the effects of CDK inhibition on cell cycle progression. Additionally, tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate may be used to study the effects of drug binding to proteins, as well as the effects of drug metabolism. Finally, tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate may be used to study the effects of gene expression and regulation.

Scientific Research Applications

Tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is widely used in scientific research due to its ability to interact with a variety of biomolecules. It has been used in studies of protein-protein interactions, enzyme-substrate interactions, and DNA-protein interactions. tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has also been used as an inhibitor of several enzymes, including cyclin-dependent kinases (CDKs), and has been used to study the effects of CDK inhibition on cell cycle progression.

properties

CAS RN

2167695-92-1

Product Name

tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Molecular Formula

C11H19N5O2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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